molecular formula C17H16N2OS B2896867 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide CAS No. 888409-80-1

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

Cat. No.: B2896867
CAS No.: 888409-80-1
M. Wt: 296.39
InChI Key: NVDZPELCVBLVJL-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide is a synthetic small molecule based on the privileged benzothiazole scaffold, designed for advanced pharmaceutical and biochemical research. Compounds featuring the benzothiazole core fused with an acetamide linkage are of significant interest in medicinal chemistry due to their diverse biological activity profiles and potential to interact with multiple enzymatic targets. This compound is primarily valuable in antimicrobial and central nervous system (CNS) drug discovery research. Structurally similar N-(benzazol-2-yl)-2-phenylacetamide derivatives have demonstrated potent antiproliferative activity against the MCF7 breast cancer cell line , suggesting its utility in oncology research . More directly, benzothiazole-acetamide derivatives have shown promising inhibition of bacterial dihydrofolate reductase (DHFR) , a key enzyme in the folate synthesis pathway essential for bacterial DNA synthesis . Specifically, close analogs have exhibited excellent potency against Gram-negative bacteria and enzyme inhibition IC50 values superior to the standard antibiotic trimethoprim, indicating a potential mechanism of action as a novel antibacterial agent . Furthermore, the benzothiazole pharmacophore is frequently investigated for neuropharmacological applications. Research on analogous compounds has revealed antidepressant-like activity in animal models, potentially mediated through the serotonergic system, without altering locomotor activity, which points to its specificity for CNS-related research . The structural features of this compound, including its hydrogen bond acceptors and donors, suggest favorable physicochemical properties for drug discovery. In silico ADME predictions on similar benzothiazole derivatives often indicate a high likelihood of good pharmacokinetic profiles, making them excellent candidates for hit-to-lead optimization programs . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11-8-9-14-16(12(11)2)19-17(21-14)18-15(20)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDZPELCVBLVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4,5-Dimethyl-2-Aminothiophenol

A common approach involves the reaction of 4,5-dimethyl-2-aminothiophenol with cyanogen bromide (CNBr) in ethanol under reflux conditions. The thiol group undergoes nucleophilic attack on the electrophilic carbon of CNBr, followed by cyclization to form the benzothiazole ring. The reaction is typically conducted at 80°C for 6–8 hours, yielding the amine intermediate with purities exceeding 85% after recrystallization from ethanol.

Reaction Conditions:

  • Reactants: 4,5-Dimethyl-2-aminothiophenol, CNBr
  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Time: 6–8 hours
  • Yield: 78–85%

Amidation Strategies for this compound

The final step involves coupling 2-amino-4,5-dimethyl-1,3-benzothiazole with phenylacetic acid or its derivatives. Multiple methods have been validated for this amidation, each varying in catalysts, solvents, and efficiency.

Classical Amidation Using Phenylacetyl Chloride

This method employs phenylacetyl chloride as the acylating agent. The amine reacts with phenylacetyl chloride in the presence of a base such as triethylamine (TEA) to neutralize HCl generated during the reaction.

Procedure:

  • Dissolve 2-amino-4,5-dimethyl-1,3-benzothiazole (1 equiv) in anhydrous dichloromethane (DCM).
  • Add TEA (1.2 equiv) dropwise under nitrogen atmosphere.
  • Introduce phenylacetyl chloride (1.1 equiv) slowly at 0°C.
  • Stir at room temperature for 4–6 hours.
  • Quench with ice water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Data:

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C → Room temperature
Reaction Time 4–6 hours
Yield 70–75%

DBU-Catalyzed Amidation in Tetrahydrofuran (THF)

A modern approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst to enhance reaction efficiency. DBU facilitates the deprotonation of the amine, accelerating nucleophilic attack on the acyl chloride.

Procedure:

  • Mix 2-amino-4,5-dimethyl-1,3-benzothiazole (1 equiv) with DBU (0.2 equiv) in THF.
  • Cool to 0°C and add phenylacetyl chloride (1.05 equiv) dropwise.
  • Stir at room temperature for 3 hours.
  • Precipitate the product by pouring the mixture into cold water.
  • Filter and recrystallize from ethanol.

Optimization Data:

Parameter Value
Catalyst DBU (0.2 equiv)
Solvent THF
Temperature 0°C → Room temperature
Reaction Time 3 hours
Yield 82–88%

Carbodiimide-Mediated Coupling

For substrates sensitive to acid chlorides, carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. This method activates phenylacetic acid as an intermediate O-acylisourea, which reacts with the benzothiazole amine.

Procedure:

  • Dissolve phenylacetic acid (1 equiv) and DCC (1.2 equiv) in DCM.
  • Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst.
  • Stir for 30 minutes at 0°C.
  • Add 2-amino-4,5-dimethyl-1,3-benzothiazole (1 equiv) and stir for 12 hours.
  • Filter to remove dicyclohexylurea and purify via recrystallization.

Optimization Data:

Parameter Value
Coupling Agent DCC
Catalyst DMAP
Solvent Dichloromethane
Temperature 0°C → Room temperature
Reaction Time 12 hours
Yield 65–72%

The choice of amidation strategy significantly impacts yield, purity, and practicality. Below is a comparative summary:

Method Yield (%) Purity (%) Advantages Limitations
Classical (TEA/DCM) 70–75 90–95 Simple setup, low cost Moderate yields, HCl generation
DBU-Catalyzed (THF) 82–88 95–98 High yield, short reaction time Requires DBU catalyst
Carbodiimide (DCC/DMAP) 65–72 85–90 Avoids acid chlorides Longer reaction time, byproducts

Purification and Characterization

Crude products are typically purified via recrystallization (ethanol or ethyl acetate/hexane) or column chromatography. Structural confirmation relies on spectroscopic techniques:

  • 1H NMR : Key signals include the acetamide NH proton (δ 10.2–10.5 ppm) and aromatic protons from the benzothiazole (δ 7.1–7.8 ppm).
  • 13C NMR : Carbonyl resonance at δ 168–170 ppm confirms amide formation.
  • HRMS : Molecular ion peak at m/z 297.1145 (C17H17N2OS).

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, in its anti-tubercular activity, it may inhibit key enzymes or proteins essential for the survival of Mycobacterium tuberculosis. Molecular docking studies have shown that benzothiazole derivatives can bind to the active sites of target proteins, disrupting their function and leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA): Structural Difference: Replaces the 4,5-dimethyl group with a 6-trifluoromethyl (CF₃) substituent and modifies the acetamide side chain to a 3,4,5-trimethoxyphenyl group. Pharmacological Impact: Exhibited a pIC₅₀ of 7.8 against CK-1δ, a kinase implicated in neurodegenerative diseases. The CF₃ group (electron-withdrawing) and trimethoxyphenyl (electron-donating) likely enhance target affinity through polar interactions and π-π stacking. The GlideXP docking score of −3.78 kcal/mol suggests moderate binding, though lower than other designed analogs .
  • A-836,339: Structural Difference: Features a 4,5-dimethyl-1,3-thiazole core (non-aromatic thiazole vs. benzothiazole) linked to a cyclopropane carboxamide. Pharmacological Impact: Reported as a cannabinoid receptor modulator. Comparison: The benzothiazole core in the target compound offers greater planarity and aromaticity, which may improve affinity for kinases or DNA targets .

Acetamide Side-Chain Variations

  • N-(2-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide: Structural Difference: Incorporates a 2-ethoxyphenyl group and a 4,5-dihydrothiazol-5-yl moiety with a mercapto substituent. Molecular weight (310.39 g/mol) and H-bond donors/acceptors (2/5) suggest moderate solubility . Comparison: The target compound’s simpler phenylacetamide side chain lacks thiol reactivity, possibly improving metabolic stability but reducing metal-binding capacity.
  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide: Structural Difference: Replaces benzothiazole with benzoxazole and introduces a mercapto-dihydrothiazolyl group. Pharmacological Impact: Benzoxazole’s oxygen atom vs. Molecular weight (383.4 g/mol) indicates higher lipophilicity than the target compound .

Pharmacological and Docking Insights

  • Kinase Inhibition : Compared to BTA’s CK-1δ inhibition (pIC₅₀ 7.8), the target compound’s dimethyl groups may enhance hydrophobic interactions in kinase ATP pockets but reduce polar interactions from CF₃ or methoxy groups.
  • Neuroprotective Potential: Benzothiazoles like BTA are explored for neurodegenerative diseases. The target compound’s structural simplicity could improve blood-brain barrier penetration relative to bulkier analogs .

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthetic routes, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C17H16N2OSC_{17}H_{16}N_{2}OS with a molecular weight of 296.38674 g/mol. Its structure features a benzothiazole moiety that contributes to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Involving 2-aminobenzothiazole derivatives and phenylacetic acid derivatives.
  • Microwave-Assisted Synthesis : A more efficient industrial method that reduces reaction time and environmental impact.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its potential against various pathogens, including:

  • Mycobacterium tuberculosis : Studies suggest it may inhibit key enzymes essential for bacterial survival.

Anticancer Activity

The compound has shown potential in anticancer research. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:

Cell Line IC50 (µM) Effect
TK-105.65Moderate antineoplastic activity
HT-294.50Significant cytotoxicity

These results indicate that the compound may serve as a lead structure for developing new anticancer agents .

The mechanism of action involves interaction with specific molecular targets. For example, in its anti-tubercular activity, it may disrupt the function of essential proteins in Mycobacterium tuberculosis through molecular docking studies that reveal binding to active sites of target proteins.

Comparative Analysis

When compared to other benzothiazole derivatives, this compound stands out due to its unique structural features that enhance its biological activity. Other compounds in the benzothiazole family have shown various pharmacological effects such as anti-inflammatory and antidiabetic activities but may lack the specific anticancer or antimicrobial efficacy exhibited by this compound .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Study : A study reported an MIC value range from 0.64 to 5.65 µg/mL against selected bacterial strains, indicating strong antibacterial potential .
  • Anticancer Research : In vitro assays revealed that the compound significantly reduced cell viability in cancer cell lines, suggesting its potential use in cancer therapy .
  • Molecular Docking Studies : These studies have provided insights into how the compound interacts with target proteins at a molecular level, supporting its development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize 4,5-dimethyl-1,3-benzothiazol-2-amine via cyclization of 2-aminothiophenol derivatives with appropriate ketones under acidic conditions.
  • Step 2 : Perform acylation by reacting the amine with phenylacetyl chloride in dichloromethane (DCM) using a base like triethylamine to neutralize HCl byproducts.
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1). Purify via recrystallization (ethanol/water) or column chromatography .
    • Critical Parameters : Temperature (0–25°C), stoichiometric ratio (1:1.2 amine:acyl chloride), and solvent polarity.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm structure via 1^1H and 13^{13}C NMR (e.g., amide proton at δ 10–12 ppm, benzothiazole aromatic signals).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm1^{-1}) and benzothiazole ring vibrations (~1500 cm1^{-1}).
  • Mass Spectrometry : Validate molecular ion peak (e.g., [M+H]+^+ via ESI-MS).
  • Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C/H/N/S values .

Q. How can researchers design initial biological activity screens for this compound?

  • Assays :

  • Antimicrobial : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC50_{50} values.
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks to rule out artifacts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous benzothiazole derivatives?

  • Approach :

  • Structural Variability : Compare substituent effects (e.g., nitro vs. methoxy groups) using a library of analogs (see Table 1).
  • Standardized Protocols : Use identical cell lines, culture conditions, and assay durations.
  • Purity Validation : Employ HPLC (>95% purity) to exclude impurities as confounding factors .
    • Table 1 : Activity Trends in Analogous Compounds
Substituent (R)IC50_{50} (μM)Target Enzyme Inhibition (%)
4-NO2_212.3 ± 1.278 (Topoisomerase II)
4-OCH3_325.6 ± 2.145 (Topoisomerase II)

Q. How can computational methods guide structure-activity relationship (SAR) studies for this compound?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like DNA topoisomerases or kinases.
  • Pharmacophore Modeling : Identify critical hydrogen bond donors/acceptors (e.g., amide carbonyl, benzothiazole nitrogen).
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. What experimental approaches elucidate the mechanism of action of this compound?

  • Techniques :

  • Enzyme Assays : Measure inhibition of DNA gyrase or topoisomerase IV using supercoiled plasmid relaxation assays.
  • Apoptosis Analysis : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells.
  • DNA Interaction : Ethidium bromide displacement assays to test intercalation potential .

Q. How can crystallographic data improve understanding of this compound’s molecular interactions?

  • Workflow :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., DMSO/water).
  • Data Collection : Use synchrotron X-ray sources (λ = 0.9 Å) for high-resolution datasets.
  • Refinement : SHELXL for structure solution; validate with Rfree_{free} < 0.20 .
    • Key Insights : Hydrogen bonding between amide groups and active-site residues (e.g., Asp86 in topoisomerase II).

Methodological Notes

  • Contradiction Mitigation : Replicate experiments across independent labs with shared compound batches.
  • Advanced Synthesis : For deuterated analogs, replace H2_2O with D2_2O in hydrolysis steps .
  • Data Reproducibility : Deposit raw spectral and crystallographic data in public repositories (e.g., Cambridge Structural Database).

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